![molecular formula C15H11FO B8107372 8-Fluoro-5H-dibenzo[a,d][7]annulen-10(11H)-one CAS No. 543741-44-2](/img/structure/B8107372.png)
8-Fluoro-5H-dibenzo[a,d][7]annulen-10(11H)-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5H-dibenzoa,dannulen-10(11H)-one typically involves the fluorination of a dibenzoa,dannulene precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorine source, such as N-fluorobenzenesulfonimide (NFSI), is used under acidic conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-5H-dibenzoa,dannulen-10(11H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted dibenzoannulene derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-5H-dibenzoa,dannulen-10(11H)-one has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Medicinal Chemistry: Its structural framework is similar to that of certain bioactive molecules, making it a potential lead compound for drug development.
Material Science: The compound can be used as a building block for the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-5H-dibenzoa,dannulen-10(11H)-one depends on its application. In organic electronics, its electronic properties are exploited to facilitate charge transport and light emission. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- Dibenzoa,dannulene : The parent compound without the fluorine substitution.
- 10,11-Dihydro-5H-dibenzoa,dannulene : A reduced form of the parent compound.
- 2,8-Difluoro-10,11-dihydro-5H-dibenzo a,dannulene-5-carbonitrile : A difluorinated derivative with a nitrile group .
Uniqueness
8-Fluoro-5H-dibenzoa,dannulen-10(11H)-one is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and as a potential pharmacophore in drug discovery .
Properties
IUPAC Name |
6-fluorotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO/c16-13-6-5-12-7-10-3-1-2-4-11(10)8-15(17)14(12)9-13/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYDJPXELKPRQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)C(=O)CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001200267 | |
| Record name | 8-Fluoro-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543741-44-2 | |
| Record name | 8-Fluoro-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543741-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoro-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


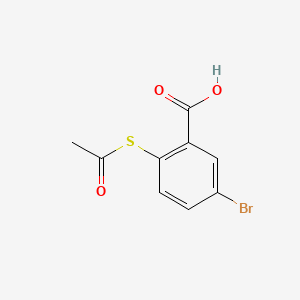
![Tert-butyl (3-phenylbicyclo[1.1.1]pentan-1-YL)carbamate](/img/structure/B8107303.png)
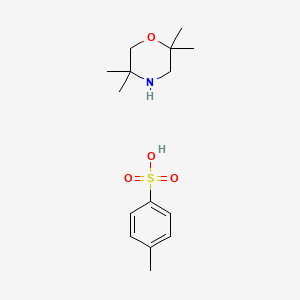
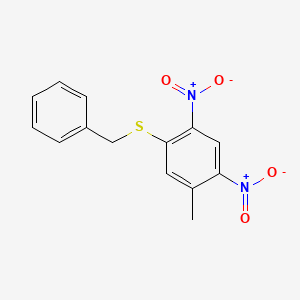
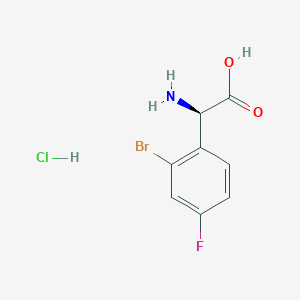
![[(Diaminomethylideneamino)-methylsulfanylmethylidene]azanium;iodide](/img/structure/B8107344.png)
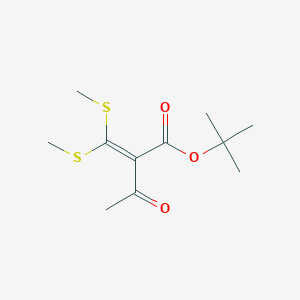
![3-(4-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)prop-2-en-1-ol](/img/structure/B8107352.png)
![Tert-butyl 2-(2-hydroxy-2,2-di(thiophen-2-yl)acetoxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8107360.png)
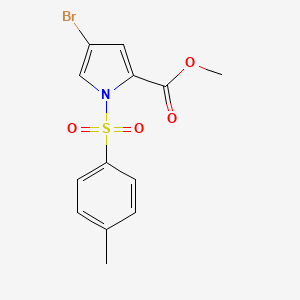
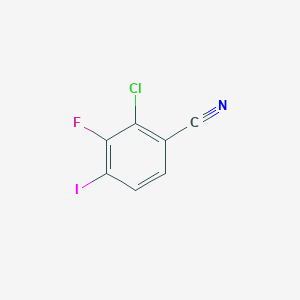
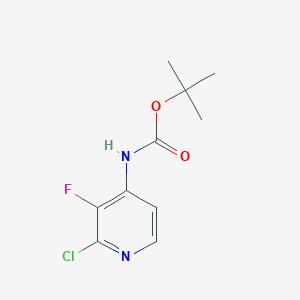
![(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B8107387.png)
![[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]acetic acid](/img/structure/B8107394.png)
